molecular formula C19H22ClN3O6S B1252414 sporidesmin F CAS No. 23044-40-8

sporidesmin F

Cat. No. B1252414
CAS RN: 23044-40-8
M. Wt: 455.9 g/mol
InChI Key: CHLALSASKWYQEZ-UHFFFAOYSA-N
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Description

sporidesmin F is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.

Scientific Research Applications

Zinc Protection Mechanism

Sporidesmin, a mycotoxin produced by Pithomyces chartarum, causes liver and bile duct damage in ruminants, leading to photosensitisation. Research has shown that zinc supplementation effectively protects against sporidesmin toxicity in ruminants. Studies using human hepatoma cell line HepG2 revealed that zinc protects against sporidesmin toxicity, and this protection does not require de novo gene transcription (Duncan, Thompson, & Phua, 2005).

Interaction with Lipid Bilayers

Sporidesmin's hydrophobic nature allows it to incorporate into cell membranes, causing changes in bilayer organization and membrane protein properties. Studies have indicated that sporidesmin affects the phase transition properties of bilayers, and its behavior varies depending on its oxidized or reduced form. These interactions do not disrupt the bilayer or membrane organization even at high concentrations (Upreti & Jain, 1993).

Generation of Superoxide Radical

Sporidesmin has been shown to generate superoxide radicals through autoxidation, especially in its reduced form. This production is catalyzed by trace amounts of copper but inhibited at high copper concentrations. The generation of superoxide radicals could be a key factor in sporidesmin's toxicity (Munday, 1982).

Copper-Chelating Agents and Toxicity Inhibition

Copper-chelating agents can inhibit the production of superoxide radicals from sporidesmin, suggesting that intracellular copper plays a significant role in sporidesmin-induced toxicity. The ability of zinc to inhibit intestinal absorption of copper might be involved in the protective mechanism against sporidesmin's harmful effects (Munday, 1985).

Cellular and Molecular Toxicity

Sporidesmin causes hepatobiliary and tissue damage through its sulfur-bridged epidithiodioxopiperazine ring. The cellular effects of sporidesmin include interactions with cellular thiols and production of reactive oxygen species, leading to oxidative stress. It may also interact with cell adhesion complexes, potentially affecting regulated necrosis and tissue injury response (Jordan, 2020).

properties

CAS RN

23044-40-8

Product Name

sporidesmin F

Molecular Formula

C19H22ClN3O6S

Molecular Weight

455.9 g/mol

IUPAC Name

12-chloro-8,9-dihydroxy-13,14-dimethoxy-5,16-dimethyl-4-methylidene-7-methylsulfanyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C19H22ClN3O6S/c1-8-14(24)23-16-18(27,15(25)19(23,30-6)17(26)21(8)2)9-7-10(20)12(28-4)13(29-5)11(9)22(16)3/h7,15-16,25,27H,1H2,2-6H3

InChI Key

CHLALSASKWYQEZ-UHFFFAOYSA-N

SMILES

CN1C2C(C(C3(N2C(=O)C(=C)N(C3=O)C)SC)O)(C4=CC(=C(C(=C41)OC)OC)Cl)O

Canonical SMILES

CN1C2C(C(C3(N2C(=O)C(=C)N(C3=O)C)SC)O)(C4=CC(=C(C(=C41)OC)OC)Cl)O

synonyms

isosporidesmin B
sporidesmin
sporidesmin A
sporidesmin B
sporidesmin C
sporidesmin D
sporidesmin E
sporidesmin F
sporidesmin G
sporidesmin H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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